REACTION_SMILES
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[CH3:1][CH:2]1[C:3](=[O:21])[N:4]([CH:14]2[CH2:15][CH2:16][N:17]([CH3:20])[CH2:18][CH2:19]2)[c:5]2[cH:6][cH:7][c:8]([N+:11]([O-:12])=[O:13])[cH:9][c:10]21.[CH3:25][OH:26].[NH2:23][NH2:24].[OH2:22]>>[CH3:1][CH:2]1[C:3](=[O:21])[N:4]([CH:14]2[CH2:15][CH2:16][N:17]([CH3:20])[CH2:18][CH2:19]2)[c:5]2[cH:6][cH:7][c:8]([NH2:11])[cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1C(=O)N(C2CCN(C)CC2)c2ccc([N+](=O)[O-])cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CC1C(=O)N(C2CCN(C)CC2)c2ccc(N)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |